molecular formula C10H16F2O B13299435 3-(2,2-Difluorocyclopentyl)-2,2-dimethylpropanal

3-(2,2-Difluorocyclopentyl)-2,2-dimethylpropanal

Cat. No.: B13299435
M. Wt: 190.23 g/mol
InChI Key: WSRHTMJXSYFQMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,2-Difluorocyclopentyl)-2,2-dimethylpropanal is an organic compound characterized by the presence of a difluorocyclopentyl group attached to a dimethylpropanal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluorocyclopentyl)-2,2-dimethylpropanal typically involves the introduction of the difluorocyclopentyl group onto a suitable precursor. One common method involves the reaction of 2,2-dimethylpropanal with a difluorocyclopentyl halide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluorocyclopentyl)-2,2-dimethylpropanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluorocyclopentyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: 3-(2,2-Difluorocyclopentyl)-2,2-dimethylpropanoic acid.

    Reduction: 3-(2,2-Difluorocyclopentyl)-2,2-dimethylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,2-Difluorocyclopentyl)-2,2-dimethylpropanal has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,2-Difluorocyclopentyl)-2,2-dimethylpropanal involves its interaction with specific molecular targets. The difluorocyclopentyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The aldehyde group can also participate in covalent bonding with nucleophilic sites on biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,2-Difluorocyclopentyl)propanenitrile
  • 3-(2,2-Difluorocyclopentyl)propanoic acid
  • 3-(2,2-Difluorocyclopentyl)methyl-4-methyl-2-pentanone

Uniqueness

3-(2,2-Difluorocyclopentyl)-2,2-dimethylpropanal is unique due to its specific combination of a difluorocyclopentyl group and a dimethylpropanal moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H16F2O

Molecular Weight

190.23 g/mol

IUPAC Name

3-(2,2-difluorocyclopentyl)-2,2-dimethylpropanal

InChI

InChI=1S/C10H16F2O/c1-9(2,7-13)6-8-4-3-5-10(8,11)12/h7-8H,3-6H2,1-2H3

InChI Key

WSRHTMJXSYFQMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1CCCC1(F)F)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.